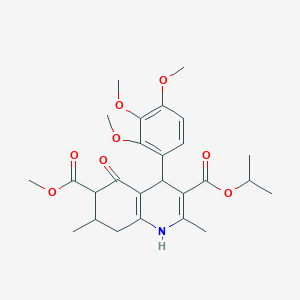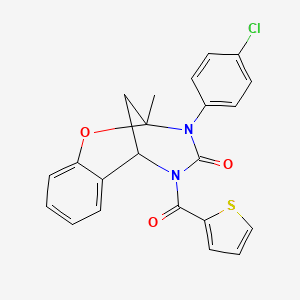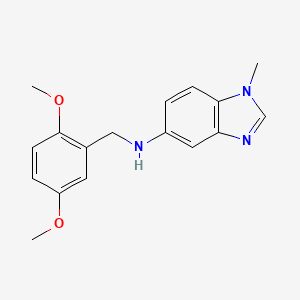![molecular formula C21H19ClN4 B11443351 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11443351.png)
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazo and pyrazine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a condensation reaction between a suitable pyrazine derivative and an imidazole derivative under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but have a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both 4-chlorophenyl and 2-ethyl-6-methylphenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H19ClN4/c1-3-15-6-4-5-14(2)19(15)25-21-20(16-7-9-17(22)10-8-16)24-18-13-23-11-12-26(18)21/h4-13,25H,3H2,1-2H3 |
InChI Key |
RCTZYMBRKFCAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443273.png)


![4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol](/img/structure/B11443293.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443299.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B11443306.png)
![7-[5-chloro-2-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11443307.png)
![4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B11443311.png)

![8-(2-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443322.png)

![Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B11443340.png)
![4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole](/img/structure/B11443346.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443358.png)
